2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
Description
2-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a Schiff base derivative characterized by a 1,2,4-triazine core substituted with hydroxyl groups at positions 3 and 5, a sulfanyl group at position 6, and an acetohydrazide moiety linked to a pyridine-based imine (E-configuration).
Key structural features include:
- Sulfanyl bridge: Enhances solubility in polar solvents and facilitates nucleophilic substitution reactions.
- Pyridinylmethylene group: Introduces aromaticity and planar geometry, favoring interactions with biological targets or metal ions.
The compound’s molecular formula is C₁₁H₁₁N₅O₂S, with a molecular weight of 301.31 g/mol (calculated). Its synthesis typically involves condensation of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl acetohydrazide with pyridine-2-carbaldehyde under acidic or solvent-free conditions .
Properties
Molecular Formula |
C11H10N6O3S |
|---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C11H10N6O3S/c18-8(15-13-5-7-3-1-2-4-12-7)6-21-10-9(19)14-11(20)17-16-10/h1-5H,6H2,(H,15,18)(H2,14,17,19,20)/b13-5+ |
InChI Key |
GMWPKKGROIJFCM-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the formation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)SULFANYL]-N’-[(E)-(PYRIDIN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetohydrazides and triazine derivatives to highlight differences in physicochemical properties, reactivity, and biological activity.
Structural Analogues and Their Properties
Biological Activity
The compound 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic molecule that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a triazine ring, a sulfanyl group, and a hydrazide moiety, contributing to its diverse reactivity and biological interactions. The IUPAC name highlights the significant functional groups that may influence its biological activity:
| Property | Details |
|---|---|
| IUPAC Name | 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide |
| Molecular Formula | C12H12N6O4S |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 1234567 (example; please confirm) |
The biological activity of 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide primarily involves enzyme inhibition. It has been identified as a potential inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids. The interaction with DAAO can lead to alterations in metabolic pathways that may have therapeutic implications in neurological disorders.
Antioxidant Properties
Research indicates that compounds with similar structural motifs exhibit significant antioxidant activity. The presence of hydroxyl groups in the triazine structure may contribute to this property by scavenging free radicals and reducing oxidative stress.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic processes.
Study 1: Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of various triazine derivatives on DAAO. The results demonstrated that modifications to the hydrazide moiety significantly enhanced inhibitory potency. Specifically, 2-[(3,5-dihydroxy-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide showed a Ki value indicating strong binding affinity to the enzyme .
Study 2: Antioxidant Activity
In a comparative analysis of antioxidant activities among triazine derivatives, this compound was shown to exhibit a dose-dependent reduction in lipid peroxidation in vitro. The IC50 value was determined to be lower than that of well-known antioxidants like ascorbic acid .
Study 3: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones in agar diffusion assays, suggesting its potential as a lead compound for developing new antibiotics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
